Ethyl 1-amino-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-amino-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an amino group (-NH2) at the first position and a carboxylate ester group (-COOEt) at the third position of the pyrrole ring.
Synthetic Routes and Reaction Conditions:
From Pyrrole Derivatives: One common synthetic route involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyrrole carbamate, which is then hydrolyzed to yield the desired product.
From Amino Acids: Another method involves the reaction of amino acids like L-lysine with ethyl chloroformate under acidic conditions. This method provides a straightforward route to synthesize the compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol, resulting in the formation of pyrrole-3-hydroxymethyl derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrrole-3-carboxylic acid derivatives.
Reduction Products: Pyrrole-3-hydroxymethyl derivatives.
Substitution Products: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 1-amino-1H-pyrrole-3-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Ethyl 3-amino-1H-pyrazole-4-carboxylate
Biological Activity
Ethyl 1-amino-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with an amino group and a carboxylate ester. Its molecular formula is C7H10N2O2, and it exhibits distinct chemical reactivity due to the presence of the amino and carboxylate functional groups. The compound's LogP value indicates moderate lipophilicity, suggesting reasonable bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : Pyrrole derivatives often inhibit enzymes involved in critical metabolic pathways, including those related to cancer cell proliferation and viral replication.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
Pharmacological Activities
This compound has been studied for several pharmacological activities:
- Anticancer Activity : Research has shown that related pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated potent inhibitory effects on soft tissue sarcoma cells.
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 (Lung) | 0.065 - 9.4 | Antitumor |
MDA-MB-468 (Breast) | 0.065 - 9.4 | Antitumor |
- Antiviral Activity : Ethyl derivatives have shown potential as inhibitors of HIV replication by disrupting essential viral interactions .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .
Study on Anticancer Properties
A study published in Nature evaluated a series of pyrrole derivatives, including this compound, for their antitumor efficacy. The results indicated that these compounds could significantly inhibit cell proliferation in vitro, particularly against lung and breast cancer cell lines .
Antiviral Evaluation
In another study focusing on antiviral activity, this compound was part of a screening process for HIV inhibitors. Compounds exhibiting more than 50% inhibition were considered active, with several derivatives showing promising results against the HIV integrase enzyme .
Properties
IUPAC Name |
ethyl 1-aminopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYWFSEXIYBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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